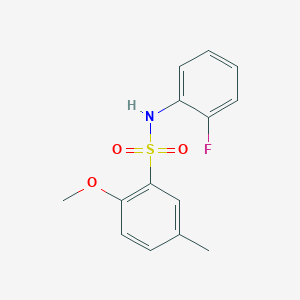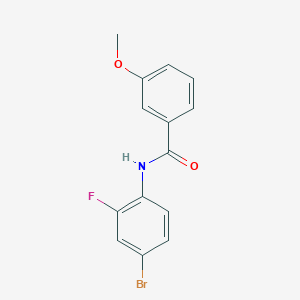![molecular formula C14H14N2O3 B5867690 N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5867690.png)
N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2-furamide, commonly known as MFA-2, is a synthetic compound that has been widely used in scientific research. MFA-2 belongs to the class of furamide derivatives, which are known for their potential pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of MFA-2 is not fully understood. However, it has been suggested that MFA-2 may exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For example, MFA-2 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
MFA-2 has been shown to exhibit a range of biochemical and physiological effects. In animal studies, MFA-2 has been shown to reduce inflammation, pain, and fever. It has also been shown to have antioxidant properties and to protect against oxidative damage. MFA-2 has been shown to affect the levels of certain neurotransmitters in the brain, including serotonin and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MFA-2 in lab experiments is its potential therapeutic properties. MFA-2 has been shown to exhibit a range of pharmacological effects, making it a useful tool for investigating the mechanisms of certain diseases and for developing new drugs. However, there are also limitations to using MFA-2 in lab experiments. For example, the compound may have off-target effects, and its pharmacokinetics and toxicity profile may not be fully understood.
Direcciones Futuras
There are several future directions for research on MFA-2. One area of interest is the development of new drugs based on the structure of MFA-2. Researchers are also investigating the potential use of MFA-2 in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, further studies are needed to fully understand the pharmacokinetics and toxicity profile of MFA-2, as well as its potential off-target effects.
Métodos De Síntesis
The synthesis of MFA-2 involves the reaction of 4-methylphenylamine and 2-furoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of MFA-2 as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
MFA-2 has been extensively used in scientific research, particularly in the field of pharmacology. It has been shown to exhibit potential therapeutic properties, including anti-inflammatory, analgesic, and antipyretic effects. MFA-2 has also been investigated for its potential use in the treatment of cancer, diabetes, and other diseases.
Propiedades
IUPAC Name |
N-[2-(4-methylanilino)-2-oxoethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-10-4-6-11(7-5-10)16-13(17)9-15-14(18)12-3-2-8-19-12/h2-8H,9H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJASONVJZEHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669156 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


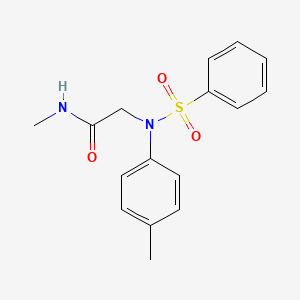

![4-methyl-3-[(2-methylphenoxy)methyl]-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5867621.png)
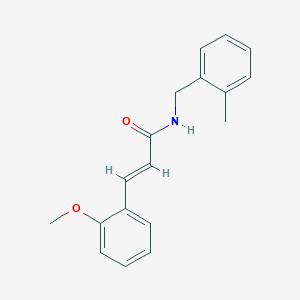

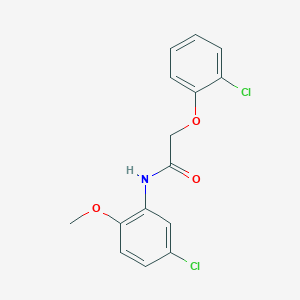
![3-(2-chloro-6-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5867649.png)
![3-(2-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5867674.png)
![N-(2-acetyl-4,5-dimethoxyphenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5867679.png)
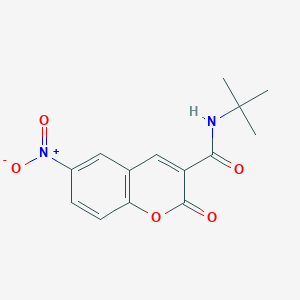
![N'-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5867697.png)
